4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
CAS No.: 1115923-05-1
VCID: VC4769632
Molecular Formula: C28H32FN5O2
Molecular Weight: 489.595
* For research use only. Not for human or veterinary use.
![4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine - 1115923-05-1](/images/structure/VC4769632.png)
Description |
The compound 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a complex organic molecule that incorporates several functional groups, including a pyrimidine ring, a piperidine ring, a piperazine ring, and an ethylphenoxy group. This compound is likely of interest in medicinal chemistry due to its structural complexity and potential biological activity. SynthesisThe synthesis of 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine would likely involve several steps, including:
Biological ActivityCompounds with similar structures, such as those containing piperazine and piperidine rings, have been explored for their biological activities, including neurological effects and potential anticancer properties . The presence of a fluorine atom in the 2-fluorophenyl group may enhance the compound's lipophilicity and interaction with biological targets. Research FindingsWhile specific research findings on 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine are not available, compounds with similar structural elements have shown promise in medicinal chemistry. For example, piperazine derivatives are used in the synthesis of drugs for neurological disorders and as intermediates in anticancer drug development . |
---|---|
CAS No. | 1115923-05-1 |
Product Name | 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine |
Molecular Formula | C28H32FN5O2 |
Molecular Weight | 489.595 |
IUPAC Name | [1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C28H32FN5O2/c1-2-21-7-9-23(10-8-21)36-27-19-26(30-20-31-27)33-13-11-22(12-14-33)28(35)34-17-15-32(16-18-34)25-6-4-3-5-24(25)29/h3-10,19-20,22H,2,11-18H2,1H3 |
Standard InChIKey | RKLCLPSVWQBOHF-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Solubility | not available |
PubChem Compound | 49663960 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume